

MS402: A Deep Dive into its Target Binding and Selectivity Profile

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Compound of Interest

Compound Name: MS402

Cat. No.: B2502533

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Abstract

MS402 is a novel, potent, and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive technical overview of the binding characteristics and selectivity profile of **MS402**. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows, adhering to specified design constraints.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery and the regulation of gene expression. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions. **MS402** was developed as a BD1-selective BET inhibitor, demonstrating a therapeutic potential by selectively modulating the differentiation of T-helper 17 (Th17) cells, which are key players in various inflammatory disorders.[\[1\]](#)[\[2\]](#)

Target Binding Profile

MS402 exhibits high-affinity binding to the first bromodomain (BD1) of the BET family proteins. The binding affinity of **MS402** has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Quantitative Binding Data

The equilibrium dissociation constants (K_i) of **MS402** for the bromodomains of BRD2, BRD3, and BRD4 are summarized in the table below.

Target Protein	Bromodomain	K_i (nM)
BRD2	BD1	83
BD2	240	
BRD3	BD1	110
BD2	200	
BRD4	BD1	77
BD2	718	

Table 1: Binding affinities of **MS402** for BET family bromodomains.

Selectivity Profile

MS402 demonstrates notable selectivity for the first bromodomain (BD1) over the second bromodomain (BD2) within the BET family.^[1] Furthermore, its selectivity has been assessed against a panel of non-BET bromodomains.

BET Family Selectivity

As shown in Table 1, **MS402** displays a clear preference for BD1 across all tested BET proteins. The most significant selectivity is observed for BRD4, with an approximately 9.3-fold higher affinity for BD1 over BD2.

Off-Target Selectivity (Non-BET Bromodomains)

The binding affinity of **MS402** against a selection of non-BET bromodomains is presented below.

Target Protein	Bromodomain Family	Ki (nM)
CBP	V	775
PCAF	II	>50,000
SMARCA4	IV	>50,000
BPTF	III	>50,000
BAZ2B	V	>50,000

Table 2: Binding affinities of **MS402** for non-BET family bromodomains.

Kinase Selectivity Profile

A comprehensive kinase selectivity profile for **MS402** against a broad panel of kinases is not publicly available at the time of this report. Such a profile is typically generated using commercially available services that screen the compound against hundreds of kinases at a fixed concentration, followed by IC50 determination for any significant hits. The data would typically be presented in a format similar to the template below.

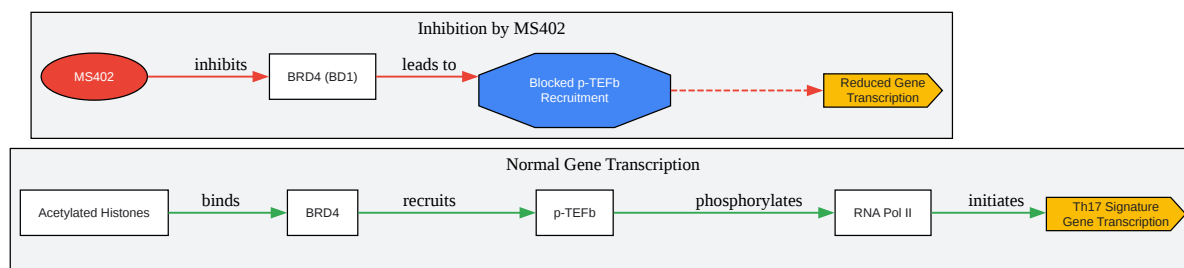
Kinase Target	Percent Inhibition @ 1 μ M	IC50 (nM)
Kinase 1	Data not available	Data not available
Kinase 2	Data not available	Data not available
...	Data not available	Data not available

Table 3: Template for Kinase Selectivity Profile Data.

Mechanism of Action

MS402 exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of BET bromodomains, primarily BD1. This prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby inhibiting the recruitment of the

transcriptional machinery necessary for the expression of target genes. In the context of Th17 cell differentiation, **MS402** has been shown to reduce the recruitment of the positive transcription elongation factor b (p-TEFb) to Th17 signature gene loci by BRD4.[1]



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Fig. 1: **MS402** Mechanism of Action in Th17 Cells.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bromodomain Binding

This protocol outlines the general procedure for determining the binding affinity of **MS402** to BET bromodomains.

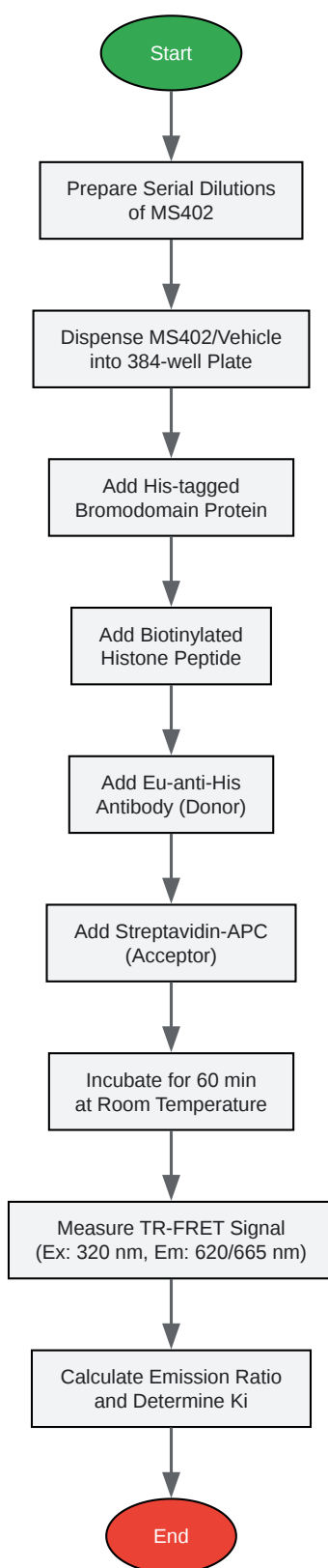
Materials:

- Recombinant His-tagged bromodomain proteins (BRD2, BRD3, BRD4; BD1 and BD2)
- Biotinylated histone H4 peptide acetylated at lysine 5 and 8 (H4K5acK8ac)
- Europium-labeled anti-His antibody (Donor)
- Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
- 384-well low-volume black plates
- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of **MS402** in assay buffer.
- In a 384-well plate, add the test compound (**MS402**) or vehicle (DMSO).
- Add the recombinant His-tagged bromodomain protein to each well.
- Add the biotinylated H4K5acK8ac peptide to each well.
- Add the Europium-labeled anti-His antibody to each well.
- Add the Streptavidin-APC to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
- The ratio of the emission at 665 nm to 620 nm is calculated.
- K_i values are determined by fitting the dose-response curves using the Cheng-Prusoff equation.



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Fig. 2: TR-FRET Assay Experimental Workflow.

Conclusion

MS402 is a valuable research tool for studying the biological functions of BET bromodomains, particularly the role of BD1 in gene transcription and cellular differentiation. Its demonstrated selectivity for BD1 over BD2, and its weak activity against other bromodomain families, make it a more precise probe compared to pan-BET inhibitors. Further characterization of its kinome-wide selectivity will provide a more complete understanding of its off-target effects and further solidify its utility in chemical biology and drug discovery.

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References

- 1. Frontiers | Bromodomain-containing 4 as a therapeutic target in inflammatory bowel diseases and colorectal cancer [frontiersin.org]
- 2. BET N-terminal bromodomain inhibition selectively blocks Th17 cell differentiation and ameliorates colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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